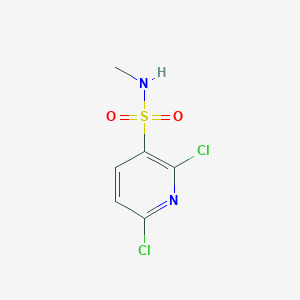
3-Bromo-2-methoxy-5-methylbenzyl alcohol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-2-methoxy-5-methylbenzyl alcohol: is an organic compound with the molecular formula C₉H₁₁BrO₂ and a molecular weight of 231.09 g/mol . It is a derivative of benzyl alcohol, featuring a bromine atom, a methoxy group, and a methyl group attached to the benzene ring. This compound is often used in various chemical reactions and research applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Bromination of 2-methoxy-5-methylbenzyl alcohol: This method involves the bromination of 2-methoxy-5-methylbenzyl alcohol using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like carbon tetrachloride or chloroform.
Methoxylation of 3-bromo-5-methylbenzyl alcohol: This method involves the methoxylation of 3-bromo-5-methylbenzyl alcohol using a methoxylating agent such as dimethyl sulfate or methyl iodide in the presence of a base like sodium hydroxide or potassium carbonate.
Industrial Production Methods: Industrial production of 3-Bromo-2-methoxy-5-methylbenzyl alcohol typically involves large-scale bromination and methoxylation reactions under controlled conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Hydroxide, cyanide, amine groups, polar aprotic solvents.
Major Products Formed:
Oxidation: Corresponding aldehydes or carboxylic acids.
Reduction: Corresponding benzyl alcohol derivatives.
Substitution: Various substituted benzyl alcohol derivatives.
Applications De Recherche Scientifique
Chemistry: 3-Bromo-2-methoxy-5-methylbenzyl alcohol is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes .
Biology: This compound is used in the study of biological pathways and mechanisms, particularly in the context of enzyme-substrate interactions and metabolic processes .
Medicine: this compound is investigated for its potential therapeutic applications, including its role as a precursor in the synthesis of biologically active molecules .
Industry: This compound is used in the production of specialty chemicals and materials, including polymers and resins .
Mécanisme D'action
The mechanism of action of 3-Bromo-2-methoxy-5-methylbenzyl alcohol involves its interaction with specific molecular targets and pathways. The bromine atom and methoxy group play crucial roles in its reactivity and binding affinity to various enzymes and receptors . The compound can act as a substrate or inhibitor in enzymatic reactions, influencing metabolic pathways and cellular processes .
Comparaison Avec Des Composés Similaires
- 3-Bromo-2-methoxybenzyl alcohol
- 3-Bromo-5-methylbenzyl alcohol
- 2-Methoxy-5-methylbenzyl alcohol
Comparison:
- 3-Bromo-2-methoxybenzyl alcohol: Lacks the methyl group at the 5-position, resulting in different reactivity and applications .
- 3-Bromo-5-methylbenzyl alcohol: Lacks the methoxy group at the 2-position, affecting its chemical properties and potential uses .
- 2-Methoxy-5-methylbenzyl alcohol: Lacks the bromine atom, leading to different reactivity and biological activity .
Uniqueness: 3-Bromo-2-methoxy-5-methylbenzyl alcohol is unique due to the presence of all three functional groups (bromine, methoxy, and methyl) on the benzene ring, which imparts distinct chemical and biological properties .
Propriétés
IUPAC Name |
(3-bromo-2-methoxy-5-methylphenyl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO2/c1-6-3-7(5-11)9(12-2)8(10)4-6/h3-4,11H,5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQCMRYHUKQITGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)OC)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Ethyl 2H,4H,5H-benzo[g]indazole-3-carboxylate](/img/structure/B6305753.png)


![1-[3-(TRIFLUOROMETHYL)PHENYL]PYRAZOLE](/img/structure/B6305775.png)







![3-(4-(Trifluoromethyl)phenyl)bicyclo[1.1.0]butane-1-carboxylic acid](/img/structure/B6305840.png)


